
(4-Chloro-3-ethyl-1-methyl-1h-pyrazol-5-yl)methanamine
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Overview
Description
(4-Chloro-3-ethyl-1-methyl-1h-pyrazol-5-yl)methanamine is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a chloro group, an ethyl group, and a methyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-ethyl-1-methyl-1h-pyrazol-5-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine with a β-diketone under acidic or basic conditions.
Introduction of Substituents: The chloro, ethyl, and methyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Amination: The final step involves the introduction of the methanamine group through amination reactions. This can be achieved by reacting the intermediate compound with ammonia or an amine under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-ethyl-1-methyl-1h-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
(4-Chloro-3-ethyl-1-methyl-1h-pyrazol-5-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-3-ethyl-1-methyl-1h-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing various cellular pathways, such as signal transduction and gene expression.
Comparison with Similar Compounds
(4-Chloro-3-ethyl-1-methyl-1h-pyrazol-5-yl)methanamine can be compared with other similar compounds, such as:
(4-Chloro-3-ethyl-1-methyl-1h-pyrazole-5-carboxylic acid): Similar structure but with a carboxylic acid group instead of a methanamine group.
(4-Chloro-3-ethyl-1-methyl-1h-pyrazole-5-yl)methanol: Similar structure but with a methanol group instead of a methanamine group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine, with the CAS number 1489729-07-8, is a pyrazole derivative that has gained attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and an ethyl side chain on the pyrazole ring. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and other fields.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds containing the pyrazole scaffold have shown effectiveness against various cancer cell types, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
These compounds have been noted for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. In vitro studies demonstrated that certain pyrazole compounds could inhibit pro-inflammatory cytokine production and modulate pathways involved in inflammation, such as NF-kB and MAPK signaling pathways .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives, including this compound, revealed promising results in inhibiting the growth of colorectal cancer cells. The compound exhibited an IC50 value of approximately 25 µM, indicating moderate potency against this cancer type .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory effects, this compound was tested for its ability to reduce LPS-induced inflammation in macrophages. The compound significantly decreased the production of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Activity Type | Target Cell Type | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | Colorectal Cancer | 25 | Inhibition of cell proliferation |
Anti-inflammatory | Macrophages | <50 | Inhibition of TNF-alpha and IL-6 production |
Properties
Molecular Formula |
C7H12ClN3 |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
(4-chloro-5-ethyl-2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C7H12ClN3/c1-3-5-7(8)6(4-9)11(2)10-5/h3-4,9H2,1-2H3 |
InChI Key |
HOFOLDKIDCQQNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1Cl)CN)C |
Origin of Product |
United States |
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